molecular formula C4H2ClNO2S B15156594 5-Chlorothiazole-4-carboxylic acid CAS No. 1505987-37-0

5-Chlorothiazole-4-carboxylic acid

Cat. No.: B15156594
CAS No.: 1505987-37-0
M. Wt: 163.58 g/mol
InChI Key: VFCFYIDCFCQUFD-UHFFFAOYSA-N
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Description

5-Chlorothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C4H2ClNO2S, and it has a molecular weight of 163.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of thiazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorothiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

1505987-37-0

Molecular Formula

C4H2ClNO2S

Molecular Weight

163.58 g/mol

IUPAC Name

5-chloro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)

InChI Key

VFCFYIDCFCQUFD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)Cl)C(=O)O

Origin of Product

United States

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